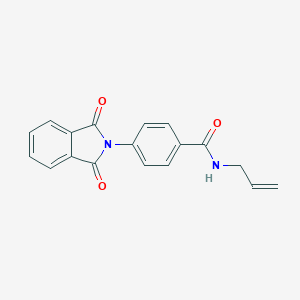

N-(3,4-Dimethoxyphenyl)-4-methylbenzenesulfonamide

説明

N-(3,4-Dimethoxyphenyl)-4-methylbenzenesulfonamide, also known as DMS, is a sulfonamide compound that has been extensively studied for its potential use in scientific research. It is known to have a wide range of biochemical and physiological effects, and has been shown to be effective in a variety of lab experiments. In

科学的研究の応用

Synthesis and Characterization

Synthesis and Computational Study

A related compound, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, has been synthesized and structurally characterized. The compound crystallizes in the monoclinic crystal system and is stabilized by various intermolecular interactions. Computational analysis at DFT/B3LYP level of theory corroborated the experimental findings (Murthy et al., 2018).

Structure-Activity Relationship in Cancer Research

Research has identified a compound with a similar structure, which acts as a HIF-1 pathway inhibitor and has potential as a cancer therapeutic. Modifications to the structure, including a 3,4-dimethoxybenzenesulfonyl group, significantly affect its inhibitory activity (Mun et al., 2012).

Monomer Spectroscopic Analysis

A similar compound, N-(4-methoxybenzoyl)-2-methylbenzenesulfonamide, has been analyzed using Hartree-Fock and density functional theory methods. The study focuses on its vibrational frequencies and geometric parameters, revealing insights into its structural and electronic properties (Karakaya et al., 2015).

Anticancer and Antibacterial Properties

Cancer and DNA Interaction Studies

Research on copper(II)-sulfonamide complexes, similar in structure, has revealed their potential in binding to DNA and inducing apoptosis in cancer cells. These studies highlight the significance of the N-sulfonamide derivative in interacting with DNA and contributing to anticancer activity (González-Álvarez et al., 2013).

Antibacterial and Lipoxygenase Inhibition

Compounds structurally similar to N-(3,4-Dimethoxyphenyl)-4-methylbenzenesulfonamide have shown significant antibacterial activity and inhibition against the lipoxygenase enzyme, suggesting their potential as therapeutic agents for inflammatory diseases (Abbasi et al., 2017).

Other Applications

Antioxidant and Enzyme Inhibitory Activities

Phenol derivatives of a similar compound have been synthesized and shown to exhibit powerful antioxidant profiles. These compounds are also effective inhibitors for enzymes like AChE, hCA I, hCA II, and BChE (Artunç et al., 2020).

VEGFR-2 Inhibitors for Cancer Treatment

Novel sulfonamides with a 3,4-dimethoxyphenyl moiety, structurally related, have been synthesized and shown to inhibit vascular endothelial growth factor receptor (VEGFR)-2, indicating their potential as anticancer agents (Ghorab et al., 2016).

作用機序

Target of Action

N-(3,4-Dimethoxyphenyl)-4-methylbenzenesulfonamide is a complex compound with a structure that suggests it may interact with multiple targets. , a compound known to interact with the monoamine oxidase (MAO) enzyme. This enzyme plays a crucial role in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin .

Mode of Action

Based on its structural similarity to 3,4-dimethoxyphenethylamine , it may act as a monoamine oxidase inhibitor . This would involve the compound binding to the active site of the enzyme, preventing it from metabolizing neurotransmitters and thereby increasing their levels in the brain .

Biochemical Pathways

The biochemical pathways affected by N-(3,4-Dimethoxyphenyl)-4-methylbenzenesulfonamide are likely to be those involving the neurotransmitters metabolized by monoamine oxidase. These include the dopamine, norepinephrine, and serotonin pathways . By inhibiting the action of monoamine oxidase, the compound could potentially increase the levels of these neurotransmitters, affecting mood, cognition, and other neurological functions .

Pharmacokinetics

Based on its structural similarity to other phenethylamine derivatives , it is likely to be well-absorbed and distributed throughout the body. Its metabolism would likely involve enzymatic processes, potentially including those mediated by monoamine oxidase .

Result of Action

If it acts as a monoamine oxidase inhibitor, it could potentially lead to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain . This could have various effects, depending on the specific neurotransmitter levels affected.

Action Environment

The action of N-(3,4-Dimethoxyphenyl)-4-methylbenzenesulfonamide is likely to be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s ionization state and therefore its ability to cross biological membranes. Additionally, the presence of other substances that compete for the same metabolic enzymes could influence the compound’s bioavailability and efficacy .

特性

IUPAC Name |

N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S/c1-11-4-7-13(8-5-11)21(17,18)16-12-6-9-14(19-2)15(10-12)20-3/h4-10,16H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRAYUPSJGCRNDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-Dimethoxyphenyl)-4-methylbenzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-[1-(dimethylamino)ethylideneamino]-5-methyl-1H-indole-2-carboxylate](/img/structure/B402178.png)

![2-bromo-N-[(2-methoxyphenoxy)-methylphosphoryl]aniline](/img/structure/B402183.png)

![2-{2-[3-(allyloxy)benzylidene]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B402187.png)

![2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B402192.png)

![2-{2-[3-(allyloxy)benzylidene]hydrazino}-N-(2,4-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B402195.png)

![2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B402196.png)